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Compound of Interest

Compound Name: RS102895

Cat. No.: B1250010 Get Quote

For Immediate Release

Gaithersburg, MD – November 28, 2025 – This guide provides a detailed comparison of the

binding affinity and functional activity of RS102895, a known antagonist of the C-C chemokine

receptor 2 (CCR2), against a panel of other chemokine and non-chemokine G-protein coupled

receptors (GPCRs). The data presented herein is crucial for researchers and drug development

professionals to assess the selectivity profile of this compound and potential off-target effects.

RS102895 is a spiropiperidine compound that has been identified as a potent antagonist of

CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of

inflammation. Understanding its cross-reactivity is essential for elucidating its mechanism of

action and predicting its pharmacological profile in vivo.

Summary of Cross-reactivity Data
The inhibitory activity of RS102895 against its primary target, CCR2, and a selection of other

receptors is summarized in the table below. The data, presented as IC50 values, indicate the

concentration of RS102895 required to inhibit 50% of the receptor's activity.
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Receptor
Target

Ligand/Ago
nist Used

Assay Type
Cell
Line/Syste
m

IC50 (nM) Reference

Human

CCR2b
MCP-1

Radioligand

Binding
HEK-293 360

Mirzadegan

T, et al. J Biol

Chem. 2000.

[1]

Human

CCR1
Not Specified Not Specified Not Specified >10,000

Commercial

Supplier Data

Human α1a

Adrenergic R.
Not Specified Not Specified Not Specified 130

Commercial

Supplier Data

Human α1d

Adrenergic R.
Not Specified Not Specified Not Specified 320

Commercial

Supplier Data

Rat 5-HT1a

Serotonin R.
Not Specified Not Specified Not Specified 470

Commercial

Supplier Data

Human

CXCR1
Not Specified

Radioligand

Binding
Not Specified No Inhibition

Mirzadegan

T, et al. J Biol

Chem. 2000.

[1]

Human

CCR3
Not Specified

Radioligand

Binding
Not Specified No Inhibition

Mirzadegan

T, et al. J Biol

Chem. 2000.

[1]

Note: Data

from

commercial

suppliers is

provided for

informational

purposes and

should be

confirmed
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with primary

literature.

Based on the available data, RS102895 demonstrates high selectivity for CCR2 over CCR1,

CCR3, and CXCR1. However, it exhibits notable off-target activity against adrenergic (α1a and

α1d) and serotonergic (5-HT1a) receptors, with IC50 values in a similar nanomolar range to its

primary target. This suggests that at therapeutic concentrations, RS102895 may elicit

physiological effects mediated by these non-chemokine receptors.

Experimental Methodologies
The following are detailed protocols for key experiments typically used to assess the cross-

reactivity of compounds like RS102895.

Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by

measuring its ability to displace a radioactively labeled ligand.

Protocol:

Cell Culture and Membrane Preparation:

HEK-293 cells stably expressing the chemokine receptor of interest are cultured to 80-

90% confluency.

Cells are harvested, washed with PBS, and pelleted by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM

EDTA, pH 7.4 with protease inhibitors) and homogenized.

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell

membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein

concentration is determined using a standard method like the Bradford assay.

Binding Reaction:

In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per

well).

Add increasing concentrations of the unlabeled test compound (e.g., RS102895).

Add a fixed concentration of a suitable radiolabeled ligand for the target receptor (e.g.,

[¹²⁵I]-MCP-1 for CCR2).

For non-specific binding determination, a separate set of wells includes a high

concentration of a known, potent unlabeled ligand.

The total assay volume is brought to a final volume (e.g., 250 µL) with assay buffer.

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to

reach equilibrium.

Filtration and Counting:

The binding reaction is terminated by rapid filtration through a glass fiber filter plate using

a cell harvester. This separates the membrane-bound radioligand from the unbound

radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove non-specifically

bound radioactivity.

The filters are dried, and a scintillation cocktail is added.

The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis:

The data are analyzed using non-linear regression to determine the IC50 value, which is

the concentration of the test compound that inhibits 50% of the specific binding of the
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radioligand.

Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular

calcium concentration that occurs upon receptor activation by its agonist.

Protocol:

Cell Preparation and Dye Loading:

Cells expressing the target receptor (e.g., CHO or HEK-293 cells) are seeded into a 96-

well black-walled, clear-bottom plate and cultured overnight.

The culture medium is removed, and the cells are washed with a physiological buffer (e.g.,

Hanks' Balanced Salt Solution with 20 mM HEPES).

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the

dark at 37°C for approximately one hour. This allows the dye to enter the cells.

After incubation, the cells are washed again with the assay buffer to remove any

extracellular dye.

Compound and Agonist Addition:

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

A baseline fluorescence reading is taken.

The test compound (RS102895) at various concentrations is added to the wells, and the

cells are incubated for a short period.

The cognate agonist for the receptor (e.g., MCP-1 for CCR2) is then added to stimulate

the receptor.

Fluorescence Measurement and Data Analysis:
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The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence

indicates a rise in intracellular calcium.

The antagonist activity of the test compound is determined by its ability to reduce the

agonist-induced fluorescence signal.

The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided in Graphviz

DOT language.
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Caption: Simplified CCR2 signaling pathway and the inhibitory action of RS102895.
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Caption: Experimental workflow for determining the cross-reactivity profile of RS102895.

Conclusion
The available data indicate that RS102895 is a selective antagonist for CCR2 when compared

to other tested chemokine receptors (CCR1, CCR3, CXCR1). However, its cross-reactivity with

α1-adrenergic and 5-HT1a receptors at similar potencies warrants careful consideration in the

design and interpretation of in vitro and in vivo studies. Further comprehensive screening

against a broader panel of GPCRs would provide a more complete understanding of the

selectivity profile of RS102895. The experimental protocols provided in this guide offer a

standardized approach for researchers to independently verify and expand upon these

findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemokine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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